Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864215
InChI: InChI=1S/C15H13N5O2/c1-22-13(21)10-20-15(12-4-8-17-9-5-12)18-14(19-20)11-2-6-16-7-3-11/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol

Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

CAS No.:

Cat. No.: VC15864215

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate -

Specification

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
IUPAC Name methyl 2-(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)acetate
Standard InChI InChI=1S/C15H13N5O2/c1-22-13(21)10-20-15(12-4-8-17-9-5-12)18-14(19-20)11-2-6-16-7-3-11/h2-9H,10H2,1H3
Standard InChI Key HEIFUKYWTRADSZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, methyl 2-(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)acetate, reflects its structural components:

  • A 1,2,4-triazole ring (C2H2N3) serving as the central core.

  • Two pyridin-4-yl substituents (C5H4N) at the 3 and 5 positions of the triazole.

  • A methyl acetate group (-OCO2CH3) linked via a methylene bridge (-CH2-) to the triazole’s N-1 atom.

Its molecular formula is C15H13N5O2, with a molecular weight of 295.30 g/mol. The canonical SMILES string (COC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3) and InChIKey (HEIFUKYWTRADSZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Structural Analysis

The planar triazole ring enables π-π stacking interactions, while the pyridine moieties introduce basic nitrogen sites capable of coordinating metal ions. The methyl acetate group enhances solubility in polar organic solvents, a feature critical for synthetic manipulation. Computational data for analogous triazoles suggest a topological polar surface area (TPSA) of ~82.5 Ų and a LogP value of ~1.1, indicating moderate hydrophobicity .

Synthesis and Manufacturing

Traditional Synthetic Routes

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation or Huisgen azide-alkyne cycloaddition. For methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate, a plausible pathway includes:

  • Formation of the Triazole Core: Reacting pyridine-4-carboxaldehyde with hydrazine derivatives to form a dihydrotriazine intermediate, followed by oxidation.

  • N-Alkylation: Introducing the methyl acetate group via alkylation of the triazole’s N-1 position using methyl bromoacetate in the presence of a base like potassium carbonate .

A generalized synthesis protocol is summarized in Table 1.

Table 1: Representative Synthesis Steps for Methyl 2-(3,5-Di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

StepReaction TypeReagents/ConditionsPurpose
1CyclocondensationPyridine-4-carboxaldehyde, hydrazine hydrate, refluxTriazole ring formation
2N-AlkylationMethyl bromoacetate, K2CO3, DMF, 60°CIntroduction of methyl acetate group
3PurificationCrystallization (ethanol/water)Isolation of pure product

Physicochemical Properties

Spectral Characteristics

Although experimental spectroscopic data for the compound remains unpublished, analogous triazoles exhibit:

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (ester C=O), ~1600 cm⁻¹ (C=N triazole), and ~3100 cm⁻¹ (aromatic C-H) .

  • NMR Spectroscopy: ¹H NMR signals for pyridine protons (δ 8.5–7.5 ppm), triazole protons (δ 8.2 ppm), and methyl acetate groups (δ 3.7 ppm for OCH3) .

Stability and Solubility

The compound is stable under ambient conditions but may hydrolyze in strongly acidic or basic environments due to the ester group. It exhibits solubility in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol, but limited solubility in water.

Biological and Chemical Applications

Coordination Chemistry

The pyridine nitrogen atoms can act as Lewis bases, forming complexes with transition metals like Cu(II), Fe(III), and Ru(II). Such complexes have applications in catalysis and photodynamic therapy. For example, Cu(II) triazole complexes are effective catalysts for azide-alkyne cycloaddition reactions.

Materials Science

The compound’s conjugated system and π-stacking capability make it a candidate for organic semiconductors or luminescent materials. Pyridine-containing triazoles have been employed in metal-organic frameworks (MOFs) for gas storage and separation .

Challenges and Future Directions

Knowledge Gaps

  • Biological Activity: No in vitro or in vivo studies specifically on this compound exist.

  • Toxicological Data: Safety profiles remain uncharacterized, though related triazoles exhibit low acute toxicity (LD50 > 2000 mg/kg in rodents) .

Research Opportunities

  • Synthetic Optimization: Adapting continuous-flow methods to improve yield and scalability .

  • Structure-Activity Relationships: Modifying pyridine substitution patterns to enhance bioactivity.

  • Catalytic Applications: Exploring metal complexes for asymmetric catalysis or environmental remediation.

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